![molecular formula C8H10BrN3O B2970246 1-(3-Amino-4-bromophenyl)-3-methylurea CAS No. 1556188-40-9](/img/structure/B2970246.png)
1-(3-Amino-4-bromophenyl)-3-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(3-Amino-4-bromophenyl)-3-methylurea” seems to be a derivative of “1-(3-Amino-4-bromophenyl)ethanone”, also known as "5-Acetyl-2-bromoaniline" . This compound is used in the synthesis of various organic compounds .
Molecular Structure Analysis
The molecular structure of “1-(3-Amino-4-bromophenyl)-3-methylurea” would likely be similar to that of “1-(3-Amino-4-bromophenyl)ethanone”, which has an empirical formula of C8H8BrNO .
Chemical Reactions Analysis
Again, while specific reactions involving “1-(3-Amino-4-bromophenyl)-3-methylurea” are not available, similar compounds such as pinacol boronic esters have been used in anti-Markovnikov alkene hydromethylation .
Scientific Research Applications
Crystal Structure and Properties The study of the crystal structure of metobromuron, a phenylurea herbicide related to the compound , provides insights into its potential applications in material science and herbicide development. The dihedral angle between the urea group and the bromophenyl ring, alongside the formation of a two-dimensional network through hydrogen bonds and weak interactions, suggests its utility in designing compounds with specific physical properties and interactions (Kang et al., 2015).
Chemical Reactions and Synthesis Research on the reactions of brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea underlines the chemical versatility of bromophenyl compounds. These reactions, which include Eschenmoser coupling, ring transformation, or dimerization, showcase the potential of such compounds in synthetic organic chemistry, highlighting their role in generating diverse molecular structures with varied biological activities (Kammel et al., 2015).
Antimicrobial Applications Synthesis and antimicrobial activity studies of new aminobenzylated Mannich bases derived from 3-bromobenzaldehyde indicate the potential pharmaceutical applications of bromophenyl compounds. Their demonstrated antimicrobial activity suggests that similar structures, including 1-(3-Amino-4-bromophenyl)-3-methylurea, could be explored for developing new antimicrobial agents (Nimavat et al., 2004).
Environmental and Safety Studies Investigations into the reactions of phenylurea compounds with aqueous chlorine reveal important implications for environmental safety, particularly concerning herbicide transformation during drinking water disinfection. Such studies are crucial for assessing the environmental impact of phenylurea herbicides and related compounds, including their transformation products and potential toxicity (Chusaksri et al., 2012).
properties
IUPAC Name |
1-(3-amino-4-bromophenyl)-3-methylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O/c1-11-8(13)12-5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBQWEDUSFDNNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC(=C(C=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Amino-4-bromophenyl)-3-methylurea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.